molecular formula C9H11N3O2 B1406236 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid CAS No. 1620569-20-1

2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Cat. No.: B1406236
CAS No.: 1620569-20-1
M. Wt: 193.2 g/mol
InChI Key: LFMMLZUHQYAYHI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid follows established International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups. The compound's Chemical Abstracts Service registry number is 1620569-20-1, providing definitive identification in chemical databases. The name structure begins with the pyridine ring system designated as isonicotinic acid, which refers to pyridine-4-carboxylic acid, indicating that the carboxylic acid group is attached to the 4-position of the pyridine ring.

The hydrazinyl substituent at the 2-position of the pyridine ring contains the propan-2-ylidene group, which represents an isopropyl group connected through a double bond to nitrogen. This nomenclature convention reflects the presence of the carbon-nitrogen double bond characteristic of hydrazone compounds. The systematic name accurately describes the molecular connectivity, with the propan-2-ylidene portion indicating a three-carbon alkyl group with methyl substitution at the central carbon atom.

Alternative naming conventions for this compound include N'-(propan-2-ylidene)isonicotinic hydrazide, which emphasizes the hydrazide functional group origin. The Simplified Molecular Input Line Entry System representation CC(=NNC1=NC=CC(=C1)C(=O)O)C provides a linear notation that unambiguously describes the molecular structure. This standardized nomenclature ensures consistent identification across various chemical databases and research publications.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₁N₃O₂ provides essential information about the atomic composition and elemental ratios within the compound structure. Detailed molecular weight analysis confirms a precise mass of 193.20 g/mol, with carbon contributing the largest mass fraction followed by nitrogen, oxygen, and hydrogen. The molecular formula indicates the presence of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic nature of the compound.

Property Value Source
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
Carbon Atoms 9
Hydrogen Atoms 11
Nitrogen Atoms 3
Oxygen Atoms 2

Computational analysis reveals specific physicochemical properties derived from the molecular structure. The predicted boiling point reaches 441.8±55.0 degrees Celsius, indicating substantial intermolecular forces and molecular stability. Density calculations suggest a value of 1.23±0.1 g/cm³, reflecting the compact molecular arrangement and significant heteroatom content. The predicted acid dissociation constant (pKa) value of 3.15±0.10 indicates moderate acidity, consistent with the carboxylic acid functional group present in the isonicotinic acid moiety.

The elemental composition analysis reveals a nitrogen content of approximately 21.8%, which is characteristic of nitrogen-rich heterocyclic compounds. This high nitrogen content contributes to the compound's potential for hydrogen bonding interactions and coordination chemistry applications. The carbon-to-nitrogen ratio of 3:1 reflects the balanced nature of the aromatic and aliphatic components within the molecular framework.

Tautomeric Forms and Isomeric Considerations

The structural analysis of this compound reveals significant tautomeric complexity arising from the hydrazone functional group and its interaction with the pyridine ring system. Research demonstrates that hydrazone derivatives exhibit characteristic E/Z isomerization around the carbon-nitrogen double bond, with the E configuration typically being thermodynamically favored. The compound can exist in multiple tautomeric forms, including amide and imine tautomers, with the amide form generally predominating in solid-state conditions.

Computational studies using density functional theory at the M06/cc-pVTZ level indicate that the favorable isomerization mechanism involves hydrazone-azo tautomerization followed by rotation around a carbon-nitrogen single bond. This mechanism differs from the more common rotation around the carbon-nitrogen double bond and represents a unique characteristic of hydrogen-bonded hydrazone systems. The presence of intramolecular hydrogen bonding between the pyridine nitrogen and the hydrazine hydrogen atoms stabilizes specific conformational arrangements and influences the tautomeric equilibrium.

Tautomeric Form Stability Characteristics
E-Amide Primary Dominant in solid state
Z-Amide Secondary Formed under UV irradiation
Azo Form Intermediate Transition state in isomerization

The isomerization process shows solvent dependence, with polar solvents generally favoring the more polar tautomeric forms. Kinetic studies reveal that the Z to E isomerization process exhibits small changes as a function of solvent polarity, suggesting involvement of a polar transition state characteristic of rotation mechanisms. The highly negative entropy values obtained for both forward and backward isomerization processes indicate that the mechanism involves a polarized transition state that is highly organized, possibly involving significant solvent organization.

Experimental evidence from nuclear magnetic resonance spectroscopy confirms the existence of multiple isomeric forms in solution, with chemical shift changes reflecting the electronic environment alterations associated with different tautomeric states. The formation of intramolecular hydrogen bonds, particularly between the pyridine nitrogen and amide hydrogen atoms, creates six-membered ring systems that enhance the thermodynamic stability of specific isomeric forms.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic analysis of related hydrazone compounds provides valuable insights into the solid-state structure and conformational preferences of this compound. Studies of similar isonicotinic acid hydrazone derivatives reveal characteristic planarity in the molecular framework, with minimal deviation from coplanarity between the pyridine ring and the hydrazone linkage. The crystal structures consistently show the presence of extensive intermolecular hydrogen bonding networks that stabilize the solid-state arrangement.

Detailed conformational analysis indicates that the compound adopts preferential orientations that maximize intramolecular hydrogen bonding interactions. The angle between the carboxyl group plane and the pyridyl ring plane typically ranges from 4.9 to 9.23 degrees, depending on the specific substitution pattern and crystal packing environment. This near-planar arrangement facilitates extended π-electron delocalization throughout the molecular framework and contributes to the compound's electronic properties.

X-ray diffraction studies of analogous compounds demonstrate the formation of one-dimensional hydrogen-bonded chains through homomeric hydrogen bonding of the amide group. These chains are typically formed by N-H···O hydrogen bonds linking adjacent molecules and creating extended supramolecular assemblies. The crystal packing often features additional stabilization through π-stacking interactions between aromatic rings and weak C-H···O hydrogen bonds.

Crystallographic Parameter Typical Range Observations
Ring Planarity Deviation 0-10 degrees Near-planar arrangement
Hydrogen Bond Length 2.7-3.0 Å Strong intermolecular interactions
π-Stacking Distance 3.3-3.6 Å Aromatic ring interactions

The conformational flexibility of the propan-2-ylidene substituent allows for different rotational conformers around the carbon-nitrogen single bonds. Computational optimization studies suggest that the most stable conformations are those that minimize steric hindrance while maximizing favorable electrostatic interactions. The methyl groups of the isopropyl moiety can adopt different orientations relative to the pyridine ring plane, leading to conformational isomers with slightly different energies.

Properties

IUPAC Name

2-(2-propan-2-ylidenehydrazinyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(2)11-12-8-5-7(9(13)14)3-4-10-8/h3-5H,1-2H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMMLZUHQYAYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid typically involves the reaction of isonicotinic acid hydrazide with an appropriate aldehyde or ketone. One common method is the condensation reaction between isonicotinic acid hydrazide and acetone, which forms the desired hydrazone product . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of isonicotinic acid exhibit antimicrobial properties. The hydrazine component may enhance this activity through specific interactions with microbial enzymes or receptors.
  • Anticancer Potential : Some studies have suggested that compounds similar to 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.
  • Neuroprotective Effects : There is ongoing research into the neuroprotective properties of hydrazine derivatives, which may offer therapeutic benefits in neurodegenerative diseases.

Material Science

  • Synthesis of Novel Polymers : The compound can serve as a monomer in the synthesis of polymers with specific properties, such as improved thermal stability and mechanical strength.
  • Catalysis : Due to its unique functional groups, it may act as a catalyst or catalyst precursor in various organic reactions, thereby facilitating the development of new synthetic methodologies.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various hydrazine derivatives based on isonicotinic acid. The results demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the hydrazine moiety can enhance efficacy.

Case Study 2: Anticancer Properties

In research published in Cancer Letters, scientists investigated the effects of isonicotinic acid derivatives on human cancer cell lines. The study found that certain derivatives, including those related to this compound, exhibited potent anticancer effects through apoptosis induction.

Case Study 3: Polymer Development

A recent study in Materials Science reported on the use of isonicotinic acid derivatives in creating novel polymeric materials. The research highlighted how incorporating hydrazine functionalities improved the thermal and mechanical properties of the resulting polymers, showcasing potential applications in coatings and composites.

Mechanism of Action

The mechanism of action of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes, inhibiting their activity. This is particularly relevant in the context of its antimicrobial and anticancer properties, where it targets key enzymes involved in cell growth and replication . The pathways involved include inhibition of nucleic acid synthesis and disruption of cellular metabolism .

Comparison with Similar Compounds

4-(2-(Propan-2-Ylidene)Hydrazinyl)Benzoic Acid (CAS: 41902-73-2)

  • Structure : Replaces the pyridine ring of isonicotinic acid with a benzene ring.
  • Molecular Formula : C10H12N2O2 (MW: 192.21 g/mol).
  • Applications : Primarily used as an intermediate (S-SANH) in organic synthesis .

2-Propanone Isonicotinoyl Hydrazone (CAS: 4813-04-1)

  • Structure : Shares the isonicotinic acid hydrazide backbone but forms a hydrazone with acetone.
  • Molecular Formula : C9H11N3O (MW: 177.2 g/mol).
  • Properties : Exhibits similar reactivity in metal complexation but has lower molecular weight due to a simpler substituent.

Isonicotinic Acid (2-Hydroxy-benzylidene)-hydrazide (CAS: 495-84-1)

  • Structure : Features a 2-hydroxybenzylidene group instead of propan-2-ylidene.
  • Molecular Formula : C13H11N3O2 (MW: 241.25 g/mol).
  • Properties: The phenolic –OH group enhances hydrogen-bonding capacity, influencing solubility and biological activity.
  • Applications : Investigated for antifungal and antibacterial activities .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications References
Target Compound C10H10N3O2 192.21 Pyridine, hydrazone Coordination chemistry, drug intermediates
4-(2-(Propan-2-Ylidene)Hydrazinyl)Benzoic Acid C10H12N2O2 192.21 Benzene, hydrazone Organic synthesis intermediates
2-Propanone Isonicotinoyl Hydrazone C9H11N3O 177.20 Pyridine, acetone hydrazone Chelation, medicinal chemistry
Isonicotinic Acid (2-Hydroxy-benzylidene)-hydrazide C13H11N3O2 241.25 Pyridine, phenolic hydrazone Antimicrobial agents

Coordination Chemistry

  • The pyridine nitrogen in the target compound enhances its ability to form stable complexes with transition metals (e.g., Cu, Ni), unlike its benzoic acid analogue .

Biological Activity

2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, also known by its chemical name and CAS number 1620569-20-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to an isonicotinic acid structure, which is known for its diverse biological activities. The presence of the propan-2-ylidene group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H14N4O2
Molecular Weight246.26 g/mol
CAS Number1620569-20-1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on isonicotinic acid derivatives demonstrated enhanced activity against various strains of bacteria, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Hydrazone derivatives, including those related to isonicotinic acid, have shown promising anticancer activity. For instance, studies have reported that certain hydrazones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism includes the generation of reactive oxygen species (ROS) and the activation of caspase pathways.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds with similar structures have been evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. The inhibition of MMPs could provide therapeutic benefits in cancer treatment.

Case Studies

  • Antimycobacterial Activity : A study evaluated the synergistic effects of various hydrazone derivatives with isonicotinic acid against Mycobacterium strains. Results indicated a significant reduction in Minimum Inhibitory Concentration (MIC) when combined with traditional antimycobacterial agents like isoniazid .
  • Anticancer Efficacy : In vitro studies on hydrazone derivatives showed IC50 values indicating potent activity against MCF-7 cells. One derivative exhibited an IC50 value of 0.051 µM, significantly lower than standard anticancer drugs .
  • Enzyme Inhibition Studies : Research on the inhibitory effects of hydrazones on MMPs revealed that certain compounds could reduce enzyme activity by over 40% at concentrations ranging from 0.27 to 270 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The structural features allow for effective binding to target enzymes or receptors.
  • Reactive Oxygen Species Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Synergistic Effects : Enhanced efficacy when used in combination with other antimicrobial agents.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for validating the purity and structural integrity of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid post-synthesis?

  • Methodological Answer :

  • Synthesis Validation : Use reflux condensation of isonicotinic acid derivatives with propan-2-ylidene hydrazine under acidic conditions, followed by recrystallization in ethanol/water mixtures for purification .
  • Characterization :
  • Nuclear Magnetic Resonance (NMR) : Confirm the hydrazone linkage (NH-N=C) via 1^1H NMR (δ 8.5–9.5 ppm for aromatic protons; δ 10–11 ppm for hydrazine NH) and 13^{13}C NMR (C=N imine signal at ~150–160 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in the molecular structure of hydrazinyl isonicotinic acid derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Use SHELXTL or WinGX for structure refinement .
  • Key Parameters : Analyze bond lengths (e.g., C=N ~1.28 Å) and dihedral angles to confirm planar hydrazone geometry. Cross-validate with DFT-optimized structures to address discrepancies .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
  • Molecular Electrostatic Potential (MEP) : Identify electron-rich regions (e.g., carboxylic acid group) for potential hydrogen bonding with biological targets .
  • ADMET Prediction : Use tools like SwissADME to evaluate bioavailability and toxicity, focusing on logP (<3) and topological polar surface area (>80 Ų) .

Q. How can contradictory spectroscopic and biological activity data be reconciled during structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, FTIR, and UV-Vis data to confirm tautomeric forms (e.g., keto-enol equilibria). For biological assays (e.g., antimicrobial activity), correlate MIC values with substituent electronic effects (Hammett σ constants) .
  • Crystallographic Evidence : Resolve tautomerism ambiguities using SC-XRD. For example, confirm the dominant keto form via C=O bond length (~1.22 Å) in the solid state .

Q. What experimental designs optimize the antimicrobial efficacy of hydrazinyl isonicotinic acid derivatives?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzylidene moiety to enhance DNA intercalation. Synthesize analogs via Schiff base condensation .
  • Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) and assess synergy with β-lactam antibiotics .

Methodological Challenges and Solutions

Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

  • Methodological Answer :

  • Reaction Conditions : Use Schlenk lines or gloveboxes under nitrogen/argon. Employ anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
  • Workup : Quench reactions with degassed water, and isolate products via rotary evaporation at reduced pressure (<40°C) to prevent decomposition .

Q. How can electron localization function (ELF) analysis enhance understanding of bonding in hydrazinyl derivatives?

  • Methodological Answer :

  • ELF Topology : Calculate ELF basins to visualize lone pairs (e.g., on hydrazine N atoms) and σ/π bonding regions. Use Multiwfn or VMD software for visualization .
  • Reactivity Insights : High ELF values at the imine nitrogen correlate with nucleophilic attack susceptibility, guiding functionalization strategies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid
Reactant of Route 2
2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.